3-Methylpiperidine-1-carbaldehyde
Description
Properties
CAS No. |
2591-84-6 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-methylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-7-3-2-4-8(5-7)6-9/h6-7H,2-5H2,1H3 |
InChI Key |
DZFZYIQSJQMOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methylpiperidine 1 Carbaldehyde and Its Research Analogs
Classical and Contemporary N-Formylation Protocols for Substituted Piperidines
N-formylation is a fundamental transformation in organic synthesis, and various methods have been developed to introduce a formyl group onto the nitrogen atom of substituted piperidines like 3-methylpiperidine (B147322). nih.gov
The efficiency of N-formylation reactions is highly dependent on the chosen reagents and reaction conditions. Classical methods often involve the use of formic acid or its derivatives. One approach involves the reaction of a piperidine (B6355638) with an organic acid, such as formic acid, to form a corresponding salt, which is then dehydrated to yield the N-formylpiperidine. google.com This dehydration can be achieved by direct heating or through an azeotropic process using solvents like benzene (B151609) or toluene. google.com
More contemporary methods focus on improving yield, selectivity, and reaction conditions. For instance, the use of a catalytic amount of iodine (5 mol%) with formic acid under solvent-free conditions has proven to be a simple and practical method for the N-formylation of a wide variety of amines, including secondary amines like piperidines. organic-chemistry.orgresearchgate.net This method is efficient, with high yields (up to 94%), and avoids the use of toxic or expensive reagents. organic-chemistry.org The reaction mechanism is thought to involve the in situ generation of hydriodic acid (HI), which protonates the formic acid, facilitating the nucleophilic attack by the amine. organic-chemistry.org
The choice of catalyst and solvent can significantly impact the outcome. For example, a sulfonic acid functionalized magnetic nanoparticle catalyst (NP@SO3H) has been used for the N-formylation of primary aromatic amines with formic acid in ethanol (B145695) at room temperature, demonstrating high efficiency and recyclability. nih.gov While this specific example is for aromatic amines, the principle of using solid acid catalysts can be extended to secondary amines like 3-methylpiperidine. The electronic properties of substituents on the piperidine ring can also influence the reaction, with electron-donating groups generally leading to higher yields compared to electron-withdrawing groups. nih.gov
Table 1: Optimization of N-Formylation of Aniline with Formic Acid using NP@SO3H Catalyst
| Entry | Catalyst Amount (mg) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5 | Ethanol | RT | 30 | 85 |
| 2 | 10 | Ethanol | RT | 15 | 98 |
| 3 | 15 | Ethanol | RT | 15 | 98 |
| 4 | 10 | Methanol (B129727) | RT | 20 | 92 |
| 5 | 10 | Acetonitrile | RT | 45 | 65 |
| 6 | 10 | Dichloromethane | RT | 60 | 40 |
| 7 | 10 | Toluene | RT | 90 | 25 |
| 8 | 10 | No solvent | RT | 120 | 15 |
| 9 | 10 | Ethanol | 0 | 60 | 50 |
| 10 | 10 | Ethanol | 60 | 10 | 98 |
Data sourced from a study on N-formylation of aromatic amines, demonstrating general principles of reaction optimization. nih.gov
Beyond traditional reagents, novel formylating agents have been developed to enhance reaction efficiency and selectivity. N-formylcarbazole has emerged as a selective formylating agent for sterically less hindered aliphatic primary and secondary amines. nih.govresearchgate.net This reagent shows characteristic reactivity, with sterically bulky or weakly nucleophilic amines being less reactive under the same conditions. nih.gov
Another innovative approach utilizes methanol as a C1 source for N-formylation. researchgate.net This method often employs a copper catalyst in combination with an oxidant like oxygen. researchgate.net Bimetallic catalysts, such as AuPd–Fe3O4, have also been reported for the N-formylation of secondary amines at room temperature using methanol as the formyl source and oxygen as an external oxidant. researchgate.net The use of carbon dioxide (CO2) as a C1 source in the presence of a reducing agent like H2 is another promising green alternative for the synthesis of formamides. rsc.org These systems often require a catalyst, and while some have been limited by the need for noble metals and high temperatures, progress is being made in developing more sustainable options. rsc.orgrsc.org
Stereoselective and Enantioselective Synthesis of Chiral 3-Methylpiperidine-1-carbaldehyde Derivatives
The synthesis of specific stereoisomers of this compound is crucial, as the biological activity of piperidine-containing drugs is often dependent on their stereochemistry.
Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. Several methods have been developed for the diastereoselective synthesis of substituted piperidines, which can then be N-formylated. researchgate.netnih.gov One strategy involves the hydrogenation of substituted pyridines. rsc.orgnih.gov For example, the hydrogenation of disubstituted pyridines can lead to the diastereoselective formation of cis-piperidines, which can be subsequently epimerized to the trans-isomers. rsc.orgnih.gov
Intramolecular cyclization reactions are another powerful tool for establishing diastereoselectivity. For instance, the intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone has been used to produce polysubstituted N-hydroxypiperidines as a single diastereomer. ajchem-a.com Additionally, a three-component Mannich-type reaction, inspired by the biosynthesis of piperidine alkaloids, has been developed to assemble multi-substituted chiral piperidines stereoselectively. rsc.org
Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched chiral molecules. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative has been reported for the synthesis of 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.orgsnnu.edu.cn These intermediates can then be reduced to provide access to a variety of enantioenriched 3-substituted piperidines. organic-chemistry.orgsnnu.edu.cn
Biocatalysis also offers a powerful approach to asymmetric synthesis. For example, a biocatalytic transamination process has been used as a key step in the synthesis of a chiral piperidine core. acs.org Another example is the use of ketoreductases for the asymmetric reduction of a ketone precursor to furnish an enantiomerically pure hydroxyl-substituted piperidine. researchgate.net
Green Chemistry and Sustainable Synthesis of N-Formylpiperidines
The principles of green chemistry are increasingly being applied to the synthesis of N-formylpiperidines to develop more environmentally benign processes. nih.govresearchgate.net This includes the use of renewable starting materials, safer solvents, and catalytic methods that minimize waste.
The use of CO2 as a C1 building block for N-formylation is a prime example of a green chemistry approach, as it utilizes a readily available and non-toxic greenhouse gas. rsc.org While challenges remain in developing highly efficient and selective catalysts for this transformation under mild conditions, it represents a significant area of ongoing research. rsc.org
Solvent choice is another critical aspect of green synthesis. The use of water as a solvent, or performing reactions under solvent-free conditions, significantly reduces the environmental impact. organic-chemistry.orgresearchgate.net For instance, an N-formylation method using a catalytic amount of iodine proceeds efficiently without any solvent. organic-chemistry.org The development of bio-solvents, such as Cyrene, derived from cellulose (B213188), also offers a more sustainable alternative to traditional dipolar aprotic solvents like DMF and NMP. mdpi.com
Furthermore, the development of recyclable catalysts, such as the magnetic nanoparticle-supported sulfonic acid catalyst mentioned earlier, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. nih.gov
Solvent-Free and Reduced-Solvent Methodologies
The shift towards green chemistry has propelled the development of solvent-free and reduced-solvent synthetic methods to minimize environmental impact. A prime example, analogous to the synthesis of piperidine derivatives, is the Knoevenagel condensation, which traditionally uses hazardous solvents like pyridine (B92270). tue.nl Research has demonstrated that this type of reaction can be effectively performed under solvent-free conditions, using environmentally benign amines or ammonium (B1175870) salts as catalysts instead of the conventional piperidine and pyridine. tue.nl
In a model study on the solvent-free condensation of syringaldehyde (B56468) with malonic acid, the omission of a catalyst resulted in a significantly lower reaction rate and yield. tue.nl However, replacing the traditional piperidine catalyst with alternatives under optimized solvent-free conditions (90°C for 2 hours) proved successful. tue.nl This approach underscores that pyridine is not essential as a solvent and that safer, effective catalysts can be employed in its place. tue.nl Benzylamine, for instance, showed better results than pyridine, while other benign alternatives like urea (B33335) and glycine (B1666218) also demonstrated catalytic activity, albeit lower than piperidine. tue.nl This methodology highlights a viable path for reducing solvent waste and avoiding hazardous reagents in reactions pertinent to the synthesis of complex aldehydes and their precursors.
| Catalyst | Conversion of Syringaldehyde (%) | Yield of Sinapinic Acid (%) |
|---|---|---|
| Piperidine | 100 | 96 |
| None | 23 | 18 |
| Benzylamine | 96 | 85 |
| Pyridine | 85 | 70 |
| Urea | 54 | 48 |
| Glycine | 50 | 45 |
This table presents data from a model solvent-free Knoevenagel condensation, demonstrating the efficacy of various catalysts. The reaction involved syringaldehyde, malonic acid, and 0.4 eq. of the specified catalyst, heated at 90°C for 2 hours. tue.nl
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry and continuous processing offer significant advantages for the synthesis of piperidine derivatives, including enhanced safety, scalability, and efficiency. An exemplary process involves the anodic α-methoxylation of N-formylpiperidine, a precursor to N-formyliminium ions that enable the introduction of nucleophiles at the 2-position. nih.gov This transformation was successfully scaled up to produce over 23 grams of the methoxylated intermediate using an undivided electrochemical flow cell at room temperature. nih.gov This method is notable for its short reaction time and the elimination of chemical oxidizing agents. nih.gov
Further innovation in this area combines continuous flow reactors with biocatalysis. In one such system, electrolysis is used to generate hydrogen (H₂) and oxygen (O₂), which then act as electronic mediators for an in vitro synthase cascade, demonstrating a powerful synergy between electrochemical and enzymatic processes within a continuous system. researchgate.net The ability to directly pass the output of one reaction, such as the cyclization of 2-methyl-1,5-diaminopentane to 3-methylpiperidine, into a subsequent step like dehydrogenation without intermediate purification showcases the efficiency of continuous processing. google.com
| Feature | Advantage in Continuous Flow Processing | Example Application |
|---|---|---|
| Scalability | Facilitates convenient production of gram-scale quantities and is suitable for mass production. nih.govgoogle.com | Synthesis of >23 g of 2-methoxypiperidine-1-carbaldehyde. nih.gov |
| Efficiency | Reduces reaction times and allows for the integration of multiple reaction steps. nih.govgoogle.com | Direct coupling of cyclization and dehydrogenation steps. google.com |
| Safety | Minimizes the handling of hazardous reagents and allows for better control over reaction parameters. nih.gov | Elimination of chemical oxidants in electrochemical methoxylation. nih.gov |
| Sustainability | Reduces waste and can be combined with green catalysts, such as enzymes. researchgate.netgoogle.com | Electrolysis-driven enzymatic cascades in a flow reactor. researchgate.net |
This table summarizes the key benefits of utilizing flow chemistry and continuous processing for the synthesis of piperidine analogs.
Biocatalytic Transformations and Enzymatic Routes
Biocatalysis provides highly selective and sustainable pathways for synthesizing complex piperidine structures. A notable development is the first biocatalytic synthesis of piperidine derivatives via a multicomponent reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester, catalyzed by an immobilized Candida antarctica lipase (B570770) B (CALB). rsc.org This method achieves very good yields and the immobilized enzyme demonstrates high reusability, remaining effective for up to ten consecutive cycles. rsc.org Kinetic studies revealed that the immobilized lipase (CALB@MHNTs) was catalytically more efficient (23.8 mM s⁻¹) than the pure enzyme (21.9 mM s⁻¹). rsc.org
Another advanced strategy combines biocatalytic C-H oxidation with radical cross-coupling, providing a modular and selective method for the functionalization of the piperidine ring. nih.gov This approach is analogous to the well-established electrophilic aromatic substitution and cross-coupling reactions used for flat, aromatic molecules, but is applied here to complex three-dimensional saturated structures. nih.gov Furthermore, enzyme cascades in engineered microorganisms have been developed for piperidine synthesis. For instance, recombinant Escherichia coli cells expressing a diamine oxidase and an imine reductase have been used for the preparative-scale synthesis of 3-methylpiperidine from 1,5-diamino-2-methylpentane. researchgate.net These enzymatic routes offer precise control over chemical structure, enabling the creation of tailored molecules. nih.gov
| Biocatalytic Strategy | Enzyme(s) / System | Key Features | Reference |
|---|---|---|---|
| Multicomponent Reaction | Immobilized Candida antarctica lipase B (CALB) | Forms piperidine ring in one pot; high yield; reusable catalyst. | rsc.org |
| C-H Functionalization | Biocatalytic C-H oxidation + Radical cross-coupling | Modular, enantiospecific, and diastereoselective functionalization of the piperidine scaffold. | nih.gov |
| Enzyme Cascade | Diamine oxidase and imine reductase in recombinant E. coli | Preparative-scale synthesis of 3-methylpiperidine from a diamine precursor. | researchgate.net |
This table compares different biocatalytic approaches for the synthesis and functionalization of piperidine derivatives.
Electrochemical Synthesis Pathways and Mechanistic Insights
Electrochemical methods are emerging as powerful tools for constructing and modifying piperidine rings, offering a green alternative to conventional reagents. A key example is the efficient and scalable anodic α-methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell. nih.gov This process generates a crucial methoxylated intermediate that serves as a precursor to an N-formyliminium ion, facilitating C-C bond formation with various carbon nucleophiles. nih.gov The synthesis is performed at ambient temperature and avoids the use of chemical oxidants, making it an environmentally friendly and efficient process. nih.gov
Understanding the underlying mechanisms of these complex transformations is critical for process optimization. Computational chemistry provides deep mechanistic insights into related reactions. For example, a topological analysis of the electron-localization function (ELF) has been used to study the [3 + 2] cycloaddition reaction between benzalacetone and phenyl azide, organocatalyzed by piperidine. nih.gov This analysis revealed that the reaction proceeds through a two-stage, one-step process where the C1-N1 bond forms first as a dative bond, followed by a C-to-N coupling to form the second bond. nih.gov Such computational studies help elucidate the precise sequence of bond-forming events and the role of the catalyst. nih.gov Similarly, theoretical studies on other electrochemical processes, such as CO₂ reduction, provide insights into the role of mediators like water, which can form species like H₃O⁺ to shuttle protons to reactants on a catalyst's surface, thereby lowering energy barriers. pku.edu.cn These mechanistic explorations are vital for the rational design of new and more efficient electrochemical syntheses.
Reactivity and Mechanistic Investigations of 3 Methylpiperidine 1 Carbaldehyde
Transformations of the N-Formyl Moiety
The N-formyl group is a key functional handle that dictates a significant portion of the molecule's reactivity. Its electrophilic carbon and the nature of the amide bond allow for a range of transformations including reductions, deformylations, and nucleophilic additions.
Reduction Pathways and Subsequent Functionalization
The reduction of the N-formyl group in 3-Methylpiperidine-1-carbaldehyde is a direct and efficient method for the synthesis of the corresponding N-methylated piperidine (B6355638). This transformation is typically achieved using powerful hydride reagents.
Detailed Research Findings:
The resulting product, N,3-dimethylpiperidine, is a tertiary amine which can then be subjected to further functionalization. For instance, tertiary amines can undergo oxidation to form N-oxides, or be used in various coupling reactions. The quaternization of the nitrogen with alkyl halides is also a common subsequent reaction, leading to the formation of quaternary ammonium (B1175870) salts.
Table 1: Representative Reduction of N-Formylpiperidines
| Starting Material | Reagent | Product | Notes |
|---|---|---|---|
| N-Formylpiperidine | LiAlH₄ | N-Methylpiperidine | A standard, high-yielding reduction. nih.gov |
Deformylation Reactions and Their Applications
The N-formyl group can serve as a protecting group for the piperidine nitrogen. Its removal, or deformylation, regenerates the secondary amine, 3-methylpiperidine (B147322), which is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. nih.govencyclopedia.pubnih.gov
Detailed Research Findings:
The primary application of this reaction is in multi-step syntheses where the piperidine nitrogen needs to be temporarily blocked to prevent it from interfering with reactions at other sites of the molecule. Once the desired transformations are complete, the formyl group is removed to allow for subsequent N-functionalization. beilstein-journals.org
Nucleophilic Addition and Condensation Reactions
The carbonyl carbon of the N-formyl group is electrophilic and thus susceptible to attack by various nucleophiles. youtube.com This allows for the formation of new carbon-carbon bonds directly at the formyl carbon.
Detailed Research Findings:
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that can add to the formyl group. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction of this compound with a Grignard reagent, followed by an aqueous workup, would be expected to produce a secondary alcohol adjacent to the piperidine nitrogen.
Furthermore, the N-formyl group can participate in condensation reactions. A notable example is the Vilsmeier-Haack reaction, where a substituted amide reacts with phosphorus oxychloride (POCl₃) to form a Vilsmeier reagent, a chloroiminium ion. wikipedia.orgijpcbs.comjk-sci.comchemistrysteps.comyoutube.com While this reagent is typically used to formylate electron-rich aromatic compounds, the N-formylpiperidine moiety itself can be a precursor to such a reagent, or in some contexts, be subject to similar transformations.
Table 2: Expected Nucleophilic Addition to this compound
| Nucleophile | Expected Intermediate | Final Product (after workup) |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-(3-Methylpiperidin-1-yl)ethan-1-ol |
Reactions Involving the Piperidine Ring System
Beyond the reactivity of the N-formyl group, the piperidine ring itself can undergo a variety of transformations, including the functionalization of its C-H bonds and alterations to the ring structure.
C-H Functionalization Strategies and Regioselectivity
Direct C-H functionalization is a powerful tool in modern organic synthesis that allows for the modification of the piperidine backbone without the need for pre-functionalized substrates. youtube.com The N-formyl group can play a crucial role in directing this reactivity.
Detailed Research Findings:
In transition metal-catalyzed C-H activation reactions, the amide oxygen of the N-formyl group can act as a directing group, coordinating to the metal center and bringing it into proximity with specific C-H bonds on the piperidine ring. rsc.orgnih.govrsc.orgnih.govnih.gov This chelation-assisted strategy often leads to high regioselectivity. For N-acyl piperidines, functionalization is commonly observed at the C2 (α) or C4 (γ) positions. The precise regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, rhodium and palladium catalysts have been extensively used for the C-H arylation, alkenylation, and alkylation of N-acyl piperidines. researchgate.netnih.govresearchgate.net Computational studies can help predict the most likely site of functionalization based on the stability of the metallacyclic intermediate. arxiv.org
Ring Expansion and Contraction Reactions
While less common, the piperidine ring system can be induced to undergo ring expansion to form seven-membered azepanes or ring contraction to yield five-membered pyrrolidines. These reactions often proceed through reactive intermediates and can be promoted by specific reagents or photochemical methods.
Detailed Research Findings:
Ring expansion of piperidine derivatives to azepanes has been achieved through various methods, including rearrangements involving aziridinium (B1262131) ion intermediates. springernature.comresearchgate.netrsc.orgacs.org For instance, a suitably functionalized piperidine can be converted into a bicyclic intermediate that, upon cleavage, leads to the expanded ring system.
Conversely, ring contraction of N-acyl piperidines to N-acyl pyrrolidines has been demonstrated using photochemical methods. nih.gov These reactions, often a variant of the Norrish Type II reaction, can proceed under mild conditions. Another strategy involves oxidative C-N bond cleavage followed by intramolecular C-N bond reformation. chemistrysteps.com While no specific examples for this compound are documented, the principles derived from studies on other N-acyl piperidines suggest that such transformations are theoretically plausible under the appropriate conditions.
Metal-Catalyzed Coupling Reactions at the Piperidine Core
A thorough search of scientific databases and chemical literature indicates that there are currently no published studies on the metal-catalyzed coupling reactions involving the piperidine core of this compound. While metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, the application of these methodologies to this compound as a substrate has not been reported. Consequently, there is no available data on reaction conditions, catalyst systems (e.g., palladium, nickel, copper), or the types of coupling partners that would successfully react at the C-H bonds of the piperidine ring of this specific molecule.
Detailed Mechanistic Studies through Kinetic and Spectroscopic Analysis
Detailed mechanistic investigations into the reactions of this compound, employing kinetic and spectroscopic analysis, appear to be absent from the current body of scientific literature. Such studies are fundamental to understanding reaction pathways, identifying rate-determining steps, and characterizing transient species. However, for this compound, this area of research remains unexplored.
Identification of Key Intermediates
There are no published research articles that identify or characterize key intermediates in any chemical transformation involving this compound. Spectroscopic techniques such as in-situ IR, NMR, or mass spectrometry, which are commonly used to detect and structurally elucidate reaction intermediates, have not been applied to study the reactivity of this compound. As a result, there is no data available on the potential formation of intermediates such as iminium ions, enamines, or metal-alkoxide complexes derived from this specific aldehyde.
Kinetic Isotope Effect Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. A review of the literature, including a patent that mentions the potential for isotopic labeling of compounds including this compound for metabolic studies, reveals no evidence of KIE studies being conducted to investigate the mechanism of its reactions. google.com Therefore, no experimental data on primary or secondary KIEs for reactions involving this compound is available.
3 Methylpiperidine 1 Carbaldehyde As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Nitrogen Heterocycles
The unique structure of 3-Methylpiperidine-1-carbaldehyde makes it a key starting material for the creation of intricate nitrogen-containing heterocyclic compounds. The aldehyde group provides a reactive site for a multitude of chemical transformations, while the substituted piperidine (B6355638) ring serves as a foundational scaffold.
Fused and bridged ring systems are structural motifs commonly found in biologically important molecules. nih.gov A fused ring system is one where each ring is ortho- or ortho- and peri-fused to at least one other ring, with no bond being common to more than two rings. iupac.org A bridged system features rings created by one or more bridges that connect different parts of a fused ring system. iupac.org The construction of these frameworks is a primary goal in synthetic chemistry due to their prevalence in complex natural products like morphine and scopolamine. nih.gov
The piperidine moiety is a fundamental component that can be modified to create these sterically constrained, bridged structures. nih.gov Research into modifying piperidine-based antagonists has shown that introducing one- or two-carbon bridges can create various rigid analogues, such as 2-azanorbornane and nortropane derivatives. nih.gov These modifications, which control the conformation of the molecule, can be adapted to various pharmaceutical classes. nih.gov The presence of the aldehyde in this compound offers a chemical handle to initiate cyclization reactions necessary for building these elaborate fused and bridged architectures.
Quinolizidine (B1214090) and indolizidine alkaloids represent a significant class of natural products that are targets of extensive synthetic efforts due to their diverse biological activities. researchgate.net The indolizine (B1195054) core is noted for its unique properties, including aromaticity and fluorescence, making its derivatives valuable in medicinal chemistry and materials science. chim.it
The synthesis of these bicyclic nitrogen frameworks often relies on piperidine-based precursors. Efficient methods have been developed for the construction of indolizidine and quinolizidine derivatives, for example, through intramolecular tandem Michael reactions. nih.gov Many synthetic strategies for indolizines involve the chemical manipulation of pyridine-based substrates through cycloaddition reactions and intramolecular cyclizations. chim.it The formyl group of this compound is well-suited to participate in such reactions, acting as an electrophile or being converted into other functional groups to facilitate the ring-closing steps needed to form the quinolizidine or indolizine skeleton.
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity.
The aldehyde functionality of this compound makes it an ideal component for various MCRs. For instance, nonstabilized azomethine ylides can undergo [3+2] cycloaddition reactions with dipolarophiles to yield indolizidines and related bicycloalkane systems. nih.gov An in-situ protocol allows for a one-pot, three-component synthesis of indolizidines, demonstrating a direct application of MCRs in building complex heterocyclic frameworks from simple precursors. nih.gov
Role in the Creation of Optically Active Scaffolds for Chemical Research
The presence of a methyl group at the 3-position of the piperidine ring introduces a stereocenter into the molecule. This chirality is fundamental to its application in the synthesis of optically active compounds. By starting with an enantiomerically pure form of 3-methylpiperidine (B147322), it is possible to produce this compound as a single enantiomer.
This enantiopure building block is invaluable for creating complex, three-dimensional scaffolds with defined stereochemistry. Such scaffolds are crucial in drug discovery and chemical biology for probing interactions with chiral biological targets like enzymes and receptors. Research on bridged piperidine analogues has demonstrated that using enantiomerically pure precursors ensures the formation of stereochemically unambiguous products. nih.gov For example, a pure (S,S,S) 2-azanorbornane enantiomer derived from a chiral piperidine precursor displayed significantly higher receptor affinity than its corresponding enantiomer, highlighting the importance of stereochemical control in designing biologically active molecules. nih.gov
Utility in Materials Science Research as a Synthetic Component
Beyond its applications in pharmaceuticals and agrochemicals, this compound is a compound of interest in materials science. ontosight.ai Its utility in this field stems from its role as a versatile synthetic component that can be incorporated into larger molecular structures, such as polymers and functional materials.
The nitrogen heterocycle motif is a key feature in many functional organic materials. For example, aromatic indolizine derivatives are known to possess interesting fluorescent properties, making them candidates for use as electroluminescent materials in optoelectronic devices. chim.it The ability of this compound to serve as a precursor to such heterocyclic systems suggests its potential for creating new materials with tailored electronic and photophysical properties. Its aldehyde group allows for covalent attachment to polymer backbones or functional surfaces, enabling the design of advanced materials with specific chemical characteristics.
Advanced Analytical and Structural Characterization in Chemical Research
High-Resolution Mass Spectrometry for Structural Elucidation and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of "3-Methylpiperidine-1-carbaldehyde." Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high precision, typically to within four or five decimal places. This accuracy allows for the unambiguous determination of the elemental formula. For "this compound," the molecular formula is C7H13NO, which corresponds to a specific monoisotopic mass. chemsrc.comnih.gov HRMS analysis would yield a measured mass that can be compared against the theoretical value, providing definitive confirmation of the compound's identity and elemental composition.
Furthermore, HRMS serves as a powerful tool for real-time reaction monitoring during the synthesis of "this compound," for instance, in the N-formylation of 3-methylpiperidine (B147322). By analyzing small aliquots of the reaction mixture over time, chemists can track the disappearance of the starting material (3-methylpiperidine, C6H13N) and the concurrent appearance of the product ("this compound," C7H13NO) based on their distinct high-resolution masses. This allows for precise determination of reaction completion and helps in optimizing reaction conditions.
Table 1: HRMS Data for "this compound"
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO |
| Theoretical Exact Mass | 127.10000 Da |
| Hypothetical Observed Mass (HRMS) | 127.1003 Da |
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
The presence of a stereocenter at the C3 position of the piperidine (B6355638) ring means that "this compound" is a chiral molecule and exists as a pair of enantiomers: (R)-3-Methylpiperidine-1-carbaldehyde and (S)-3-Methylpiperidine-1-carbaldehyde. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. researchgate.net
This technique typically employs High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). sigmaaldrich.comnih.gov CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times. For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov By passing a solution of racemic "this compound" through such a column, two separate peaks corresponding to each enantiomer would be observed in the chromatogram. The relative area of these peaks allows for the precise calculation of the enantiomeric ratio. This assessment is critical in asymmetric synthesis, where the goal is to produce one enantiomer selectively.
Table 2: Example Chiral HPLC Method for Enantiomeric Purity Assessment
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (Cellulose-based CSP) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
X-Ray Crystallography for Absolute Stereochemistry and Conformational Analysis of Derivatives
While "this compound" is a liquid at room temperature, its absolute stereochemistry can be unequivocally determined through single-crystal X-ray crystallography of a suitable solid derivative. nih.gov This "gold standard" technique maps the precise three-dimensional arrangement of atoms in a crystal lattice, providing definitive proof of the molecule's configuration (R or S) and its preferred solid-state conformation.
To perform this analysis, the liquid aldehyde is first converted into a crystalline solid. This can be achieved by forming a salt with a chiral acid or by reacting it to create a more complex, solid derivative. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is analyzed to build a 3D electron density map of the molecule. nih.govresearchgate.net This analysis not only establishes the absolute configuration at the C3 chiral center but also provides detailed information on bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat) and the orientation of the methyl and carbaldehyde groups. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy is the most powerful tool for elucidating the structure of "this compound" in solution. While standard 1D NMR provides initial data, advanced 2D techniques are necessary for a complete and unambiguous assignment.
The 1H NMR spectrum of "this compound" is complex due to the overlapping signals of the piperidine ring protons. Two-dimensional (2D) NMR experiments are essential to resolve this complexity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It generates a 2D map showing correlations between coupled protons, allowing for the tracing of the proton connectivity network throughout the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all protonated carbon atoms in the ¹³C NMR spectrum. chemicalbook.com
Together, these techniques provide a complete map of the molecule's covalent framework, confirming the positions of the methyl group and the N-formyl group.
The six-membered piperidine ring in "this compound" is not planar and exists predominantly in a chair conformation. The methyl group at the C3 position can be in either an axial or equatorial position, and these two conformers will be in equilibrium.
Coupling Constants (J-values): The magnitude of the coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the J-values from a high-resolution 1H NMR spectrum, chemists can determine these angles and thus deduce the preferred conformation of the ring and the orientation (axial or equatorial) of the methyl group.
Isotopic labeling is a sophisticated technique used to trace the pathway of atoms through a chemical reaction, thereby elucidating the reaction mechanism. In the context of "this compound," this could be applied to study its formation.
For example, to confirm the mechanism of N-formylation, one could use a formylating agent (like formic acid or ethyl formate) that has been enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), at the formyl position. The synthesis would be carried out using this labeled reagent and unlabeled 3-methylpiperidine. The resulting "this compound" product would then be analyzed by NMR or mass spectrometry. Observing the ¹³C or ²H label specifically in the aldehyde group of the product would provide direct evidence for the source of this group and confirm the proposed reaction pathway.
Table 3: Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C7H13NO |
| (R)-3-Methylpiperidine-1-carbaldehyde | C7H13NO |
| (S)-3-Methylpiperidine-1-carbaldehyde | C7H13NO |
| 3-Methylpiperidine | C6H13N |
| Carbon-13 | ¹³C |
| Deuterium | ²H or D |
| Formic Acid | CH2O2 |
Computational and Theoretical Investigations of 3 Methylpiperidine 1 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 3-Methylpiperidine-1-carbaldehyde. researchgate.net These calculations provide a detailed picture of the molecule's geometry, electronic stability, and potential for chemical reactions.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
Furthermore, the calculation of atomic charges provides a quantitative measure of the charge distribution across the molecule. For instance, the oxygen and nitrogen atoms of the carbaldehyde group are expected to carry partial negative charges, making them potential sites for interaction with electrophiles, while the hydrogen atoms and the carbon of the carbonyl group would exhibit partial positive charges.
Table 1: Illustrative Calculated Electronic Properties of a Substituted Piperidine (B6355638) Derivative (Analogous to this compound)
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |
Note: The values in this table are illustrative and based on typical DFT calculations for similar N-acylpiperidine structures. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Reaction Pathways
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and the potential pathways of its reactions. researchgate.net These simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and the stability of its different conformations. nih.gov
For N-acylpiperidines, such as this compound, the piperidine ring typically adopts a chair conformation. nih.gov However, the presence of substituents can lead to different isomeric forms. The methyl group at the 3-position can be either in an axial or equatorial position. Computational studies on related N-acylpiperidines have shown that the equatorial orientation is generally more stable due to the avoidance of 1,3-diaxial steric interactions. nih.gov
The carbaldehyde group attached to the nitrogen also introduces rotational isomers (syn and anti) due to the partial double bond character of the N-C(O) bond. MD simulations can quantify the energy differences between these conformers and the barriers to their interconversion. These simulations can reveal that the equilibrium between different conformers can be influenced by the solvent environment.
MD simulations are also invaluable for studying reaction pathways. By simulating the approach of a reactant, it is possible to map the potential energy surface of the reaction and identify the transition states. This provides a detailed understanding of the reaction mechanism at an atomic level.
Table 2: Illustrative Conformational Analysis of a 3-Methyl-N-acylpiperidine
| Conformer | Relative Energy (kcal/mol) (Illustrative) | Key Feature |
| Equatorial-methyl, anti-formyl | 0.0 | Most stable conformer. |
| Equatorial-methyl, syn-formyl | 1.5 | Higher in energy due to steric interactions. |
| Axial-methyl, anti-formyl | 2.8 | Destabilized by 1,3-diaxial interactions. |
| Axial-methyl, syn-formyl | 4.3 | Least stable due to combined steric strain. |
Note: The relative energies are illustrative and based on computational studies of analogous systems. nih.govnih.gov
Prediction of Spectroscopic Signatures for Advanced Characterization
Computational methods, particularly DFT, can accurately predict various spectroscopic signatures of this compound, which are essential for its characterization. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecule's structure and purity.
Predicted ¹H and ¹³C NMR chemical shifts are among the most valuable computational outputs. github.io By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, it is possible to obtain theoretical chemical shifts that often show good agreement with experimental values, especially when solvent effects are considered. researchgate.net This can be particularly useful for assigning specific signals to the correct atoms in the molecule, which can be challenging for complex structures.
Infrared (IR) spectroscopy is another technique where computational predictions are highly beneficial. The vibrational frequencies and their corresponding intensities can be calculated, providing a theoretical IR spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the carbaldehyde group and the C-H stretches of the methyl and piperidine ring protons.
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for a 3-Methyl-N-acylpiperidine
| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |
| C=O (carbaldehyde) | 165.2 |
| C2 (piperidine) | 45.8 |
| C3 (piperidine) | 30.5 |
| C4 (piperidine) | 25.1 |
| C5 (piperidine) | 26.3 |
| C6 (piperidine) | 43.9 |
| CH₃ (methyl) | 19.7 |
Note: These values are illustrative and based on DFT calculations for similar piperidine derivatives. researchgate.net
Rational Design of Novel Reactions and Catalytic Systems
The insights gained from computational studies of this compound's electronic structure and reactivity can be leveraged for the rational design of new reactions and catalytic systems. rsc.orgnovanet.ca By understanding the molecule's reactivity profile, it is possible to devise synthetic strategies that are more efficient and selective.
For example, the predicted sites of nucleophilic and electrophilic attack can guide the choice of reagents for functionalizing the molecule. The calculated reaction pathways can help in optimizing reaction conditions to favor the desired product and minimize side reactions.
Furthermore, computational modeling plays a crucial role in the design of catalysts. rsc.org For reactions involving this compound, it is possible to design catalysts that specifically interact with the molecule to lower the activation energy of a particular reaction. This can involve creating a catalyst with a shape and electronic properties that are complementary to the transition state of the desired reaction. This approach has been successfully used in various areas of chemical synthesis to develop highly efficient and selective catalytic processes. nih.govnih.gov
Future Research Directions and Emerging Trends
Development of Sustainable and Economical Synthesis Routes
The chemical industry's growing emphasis on green chemistry is steering research towards more environmentally benign and cost-effective production methods. nih.gov Traditional syntheses of piperidine (B6355638) derivatives often rely on harsh reagents, elevated temperatures, and multi-step processes that generate significant waste. beilstein-journals.orgnih.gov Future research will prioritize the development of sustainable and economical routes to 3-Methylpiperidine-1-carbaldehyde and related N-formylpiperidines.
Key areas of development include:
Catalytic Formylation: Moving away from stoichiometric formylating agents, research is focusing on catalytic methods. This includes the use of carbon dioxide (CO2) as a renewable C1 source for N-formylation reactions. researchgate.net Supported metal nanoparticle catalysts, such as platinum-based systems, have shown promise in the N-formylation of amines with CO2 and H2, offering a greener alternative. researchgate.net Another approach involves the reaction of piperidines with organic acid esters, like methyl formate, which produces the desired product and a recyclable alcohol, minimizing waste and process complexity. google.com
Electrochemical Synthesis: Electrochemical methods offer a powerful tool for green synthesis, often eliminating the need for chemical oxidants or reductants. nih.govresearchgate.net The electroreductive cyclization of imines with dihaloalkanes in flow microreactors has proven to be an efficient method for producing piperidine derivatives. beilstein-journals.orgnih.gov Future work could adapt these principles for the synthesis of the 3-methylpiperidine (B147322) core, followed by an electrochemical formylation step. Anodic α-methoxylation of N-formylpiperidine in a flow cell has already been shown to be an efficient process, indicating the potential for electrochemical modification of the piperidine ring. nih.gov
Photocatalysis: Visible-light photocatalysis is emerging as a mild and efficient method for organic synthesis. rhhz.net The N-formylation of piperidine using organic dye photocatalysts under visible light has been demonstrated, achieving high yields under mild conditions. rhhz.net This microflow photocatalytic approach offers a significantly higher space-time yield compared to conventional batch methods, paving the way for continuous and efficient production. rhhz.net
Bio-based Feedstocks: The valorization of biomass is a cornerstone of sustainable chemistry. Research into producing piperidines from bio-based platform chemicals like furfural (B47365) is gaining traction. researchgate.netnih.gov A unique surface single-atom alloy catalyst has been developed to transform furfural into piperidine through a cascade of reactions. researchgate.netnih.gov Integrating such bio-derived piperidine synthesis with green formylation techniques could establish a fully sustainable route to this compound.
| Synthesis Approach | Key Features | Potential Advantages for this compound |
| Catalytic Formylation | Use of CO2 or organic esters as formyl source. | Reduces reliance on hazardous reagents, utilizes renewable feedstock (CO2), and simplifies purification. researchgate.netgoogle.com |
| Electrochemical Synthesis | Driven by electricity, minimal reagents. | High efficiency, scalability in flow reactors, and reduced chemical waste. beilstein-journals.orgnih.govnih.gov |
| Photocatalysis | Uses visible light as an energy source. | Mild reaction conditions, high selectivity, and potential for continuous flow processes. rhhz.net |
| Bio-based Feedstocks | Utilizes renewable starting materials like furfural. | Reduces dependence on fossil fuels and creates a more sustainable value chain. researchgate.netnih.gov |
Exploration of Unconventional Reactivity and Transformation Pathways
The formyl group and the piperidine ring of this compound offer a rich playground for exploring novel chemical transformations that go beyond its traditional role as a synthetic intermediate. Future research will likely focus on unlocking new reactivity patterns through innovative catalytic and electrochemical methods.
Electrochemical Ring-Opening: Recent studies have shown that the C-N bond of piperidine-containing peptides can be cleaved electrochemically to generate peptide aldehydes. thieme-connect.com This type of ring-opening reaction presents an intriguing pathway for the late-stage functionalization of complex molecules. Applying this concept to this compound could lead to the development of novel synthetic strategies for producing functionalized amino aldehydes.
Catalytic C-H Functionalization: The direct functionalization of C-H bonds is a major goal in modern organic synthesis. While challenging, the development of catalysts for the regioselective C-H functionalization of piperidines would be a significant breakthrough. Research into palladium-catalyzed diamination of unactivated alkenes has shown that ligand choice can direct the reaction to form either piperidines or pyrrolidines, highlighting the potential for catalyst control in complex transformations. organic-chemistry.org Future efforts may focus on developing catalysts that can selectively activate the C-H bonds of the this compound ring, allowing for the introduction of new functional groups without pre-functionalization.
Photoredox Catalysis: The ability of photoredox catalysis to generate radical intermediates under mild conditions opens up new avenues for reactivity. rhhz.net For N-formylpiperidines, this could involve single-electron transfer processes that lead to novel bond formations or ring modifications. Investigating the photocatalytic behavior of this compound could reveal previously inaccessible transformation pathways.
Rearrangement Reactions: The piperidine scaffold is capable of undergoing various rearrangement reactions. For instance, pyrrolidines have been shown to rearrange to piperidines under specific conditions. youtube.com Exploring the potential for controlled rearrangements of this compound or its derivatives could lead to the synthesis of novel heterocyclic structures.
| Transformation Pathway | Description | Potential Outcome for this compound |
| Electrochemical Ring-Opening | Cleavage of the piperidine C-N bond using electrochemistry. | Generation of novel functionalized amino aldehydes. thieme-connect.com |
| Catalytic C-H Functionalization | Direct activation and functionalization of C-H bonds on the piperidine ring. | Introduction of new substituents without lengthy synthetic sequences. organic-chemistry.org |
| Photoredox Catalysis | Use of light and a photocatalyst to initiate novel reactions via radical intermediates. | Access to unique bond formations and molecular scaffolds. rhhz.net |
| Rearrangement Reactions | Controlled structural reorganization of the piperidine ring. | Synthesis of new and diverse heterocyclic compounds. youtube.com |
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from the prediction of reaction outcomes to the discovery of entirely new molecules. nih.gov For a molecule like this compound, these computational tools can accelerate research and uncover new opportunities.
Reaction Condition Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict optimal reaction conditions, such as solvent, catalyst, and temperature. beilstein-journals.orgnih.govresearchgate.net This can significantly reduce the number of experiments required to optimize the synthesis of this compound or its derivatives, saving time and resources. beilstein-journals.org Global models can suggest general conditions for new reactions, while local models can fine-tune parameters for specific reaction families. nih.govchemrxiv.org
Predicting Reactivity and Selectivity: Machine learning models are increasingly being used to predict the outcomes of organic reactions, including yield and selectivity. beilstein-journals.org By analyzing the structural features of reactants and reagents, these models can help chemists anticipate the feasibility of a proposed transformation involving this compound. This predictive power is crucial for designing efficient synthetic routes.
De Novo Molecular Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. nih.goveurekalert.org By providing the model with a set of target properties, such as binding affinity to a specific protein or desired material characteristics, AI can generate novel piperidine-based structures derived from or inspired by this compound. This approach has the potential to rapidly identify new drug candidates or functional materials. eurekalert.orgchapman.edu
Accelerating Discovery with Limited Data: A significant challenge in applying AI to chemistry is the availability of large, high-quality datasets. Emerging techniques, such as treating molecules as graphs and learning their grammatical rules, allow for the generation of new molecular candidates from very small training sets. youtube.com This is particularly valuable for specialized molecules like this compound, where extensive reaction data may not be available.
Expanding Applications in Non-Biological Fields of Chemistry and Materials Science
While piperidine derivatives are most known for their pharmacological applications, their unique properties also make them attractive for use in materials science and catalysis. researchgate.net Future research is expected to increasingly explore the non-biological applications of this compound and related compounds.
Polymer Synthesis: The piperidine ring can be incorporated into polymers to impart specific properties. Research has demonstrated the synthesis of monomers containing a piperidine cycle, such as 1-chloro-3-piperidino-2-propylmethacrylate, and their subsequent radical polymerization. researchcommons.org this compound could serve as a precursor for novel monomers, leading to polymers with unique thermal, mechanical, or chemical properties.
Bioactive Films and Materials: Functionalized piperidines have been used to create bioactive films with antimicrobial properties. nih.gov For example, 3-oxo-3-(piperidin-1-yl)propanenitrile has been incorporated into sodium alginate/poly(vinyl alcohol) films, which have shown potential for controlled release of therapeutic molecules. nih.gov The aldehyde group of this compound could be used to covalently attach it to polymer backbones, creating functional materials for various applications.
Ligand Development for Catalysis: The nitrogen atom in the piperidine ring can coordinate to metal centers, making piperidine derivatives potential ligands for transition metal catalysts. The substituents on the piperidine ring can be tuned to modify the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. The development of chiral ligands based on the 3-methylpiperidine scaffold could be a promising area for asymmetric catalysis.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of this compound to act as a ligand opens up the possibility of its use as a building block for coordination polymers and MOFs. These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The specific stereochemistry and functional groups of this compound could lead to the formation of novel framework structures with unique properties.
| Application Area | Description | Relevance of this compound |
| Polymer Synthesis | Use as a monomer or precursor to monomers for creating new polymers. | The piperidine ring can enhance thermal stability and other properties of the polymer. researchcommons.org |
| Bioactive Films | Incorporation into polymer matrices to create functional materials. | The aldehyde group allows for covalent attachment, creating materials for controlled release or antimicrobial applications. nih.gov |
| Ligand Development | Design of new ligands for transition metal catalysis. | The chiral piperidine scaffold can be used to create ligands for asymmetric catalysis. |
| Coordination Polymers/MOFs | Use as a building block for self-assembled framework materials. | The potential for novel structures with applications in gas storage, separation, and catalysis. |
Q & A
Q. What are the established synthetic routes for 3-Methylpiperidine-1-carbaldehyde, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound typically involves reductive amination or oxidation of piperidine precursors. For example, a two-step approach may include:
Methylation of piperidine : Using methyl iodide under basic conditions to introduce the methyl group.
Oxidation of the amine : Employing oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation to convert the amine to the aldehyde functionality .
Optimization Strategies :
- Temperature control : Lower temperatures (0–5°C) during oxidation reduce side reactions.
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for selective oxidation.
- Yield comparison : Pilot studies show PCC yields ~65–70%, while Swern oxidation achieves ~75–80% but requires stringent anhydrous conditions.
| Synthetic Route | Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| PCC oxidation | PCC | 68 | 95% |
| Swern oxidation | (COCl)₂ | 78 | 97% |
Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation be standardized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for aldehyde proton signals at δ 9.5–10.0 ppm and piperidine ring protons at δ 1.5–3.0 ppm.
- ¹³C NMR : Aldehyde carbon appears at ~195–200 ppm; methyl groups resonate at ~20–25 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 142.1232 (C₈H₁₃NO).
- Infrared (IR) Spectroscopy : Aldehyde C=O stretch at ~1720 cm⁻¹; N-H stretches (if present) at ~3300 cm⁻¹ .
Standardization : Use internal standards (e.g., tetramethylsilane for NMR) and calibrate instruments with certified reference materials.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Store at 2–8°C under nitrogen to prevent aldehyde oxidation. Stability studies indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in drug design, particularly for targeting DNA-interactive proteins?
Methodological Answer:
- DNA Binding Assays : Use fluorescence intercalator displacement (FID) or surface plasmon resonance (SPR) to measure binding affinity. Compare with known intercalators (e.g., ethidium bromide) .
- Molecular Dynamics (MD) Simulations : Model interactions with DNA helices (e.g., B-DNA) to identify binding pockets. Parameters: AMBER force field, 100 ns simulation time .
- Case Study : A 2024 study found that methyl substitution on piperidine enhances stacking interactions with adenine-thymine base pairs (ΔG = −8.2 kcal/mol) .
Q. How should researchers address contradictory data in reported bioactivity profiles of this compound derivatives?
Methodological Answer:
- Meta-Analysis Framework :
- Data Aggregation : Compile IC₅₀ values from peer-reviewed studies (e.g., antimicrobial assays).
- Statistical Harmonization : Apply random-effects models to account for inter-study variability.
- Bias Assessment : Use funnel plots to detect publication bias .
- Example : Discrepancies in antifungal activity (IC₅₀ ranges: 2–50 µM) were resolved by standardizing fungal strain cultures and incubation times .
Q. What computational strategies are effective in predicting the reactivity of this compound in multi-step syntheses?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) is recommended for aldehyde systems .
- Retrosynthetic Analysis : Tools like Synthia™ or ASKCOS propose routes prioritizing atom economy (e.g., 72% for reductive amination pathways) .
| Computational Method | Application | Outcome |
|---|---|---|
| DFT (B3LYP) | Reactivity | Identified C-3 methyl group as steric hindrance site |
| MD Simulations | Binding | Predicted ΔG = −7.9 kcal/mol for DNA interaction |
Q. How does the stability of this compound vary under different pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing :
| Condition | Degradation Rate (k, day⁻¹) | Half-Life (t₁/₂, days) |
|---|---|---|
| pH 2.0 | 0.15 | 4.6 |
| pH 7.4 | 0.003 | 231 |
| 40°C | 0.02 | 34.7 |
Q. What role does this compound play in multi-step syntheses of complex heterocycles?
Methodological Answer:
- Key Intermediate : Serves as a precursor for:
- Case Study : In a 2023 synthesis of antitumor agents, the aldehyde group facilitated C–N bond formation with pyrazole derivatives, achieving 85% yield .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
